1-Methoxy-2,4-dimethyl-3-nitrobenzene
Overview
Description
1-Methoxy-2,4-dimethyl-3-nitrobenzene is an organic compound with the molecular formula C9H11NO3. It is a derivative of benzene, characterized by the presence of methoxy, dimethyl, and nitro functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methoxy-2,4-dimethyl-3-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. The nitration of 1-methoxy-2,4-dimethylbenzene involves treating the compound with a mixture of concentrated nitric acid and concentrated sulfuric acid at a temperature not exceeding 50°C . This reaction introduces the nitro group into the aromatic ring.
Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 1-Methoxy-2,4-dimethyl-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amines.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents into the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron filings in acidic conditions are used.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related compounds.
Substitution: Halogenated derivatives and other substituted aromatic compounds.
Scientific Research Applications
1-Methoxy-2,4-dimethyl-3-nitrobenzene is utilized in various scientific research fields, including:
Chemistry: As a precursor in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of nitroaromatic compounds with biological systems.
Industry: Used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-methoxy-2,4-dimethyl-3-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The nitro group is a strong electron-withdrawing group, which influences the reactivity of the aromatic ring. This compound can form intermediates such as arenium ions during reactions, which then undergo further transformations .
Comparison with Similar Compounds
- 1-Methoxy-4-nitrobenzene
- 2,4-Dimethyl-1-nitrobenzene
- 1,3-Dimethyl-2-nitrobenzene
Uniqueness: 1-Methoxy-2,4-dimethyl-3-nitrobenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties.
Properties
IUPAC Name |
1-methoxy-2,4-dimethyl-3-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6-4-5-8(13-3)7(2)9(6)10(11)12/h4-5H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMZAUPUONYPNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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